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Compound of Interest

Compound Name:
2'-Deoxyadenosine-3'-13C

Monohydrate

Cat. No.: B1157558 Get Quote

Executive Summary
The precise characterization of nucleic acid dynamics requires isotopic probes that offer high

sensitivity without perturbing the native conformation of the biomolecule. 2'-Deoxyadenosine-
3'-13C Monohydrate is a specialized stable isotope-labeled nucleoside designed for high-

resolution Nuclear Magnetic Resonance (NMR) studies.[1]

This guide details the technical specifications, enrichment validation protocols, and structural

applications of this compound.[1] By selectively labeling the C3' position, researchers can

decouple the ribose spin system, enabling precise measurement of sugar pucker

conformations (

vs.

) and backbone torsion angles—critical parameters in drug-DNA interaction studies.[1]

Molecular Architecture & Isotopic Specifications[2]
Chemical Identity[1]

Systematic Name: 2'-Deoxyadenosine-3'-

C Monohydrate[1]

Molecular Formula:
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[1][2]

Molecular Weight: ~270.25 g/mol (dependent on precise isotopic abundance)[1]

Label Position: C3' of the furanose ring.

Enrichment Standards
For high-field NMR applications (600 MHz+), isotopic purity is the limiting factor for sensitivity.

[1] The industry-standard specifications for this grade of reagent are defined below to ensure

spectral clarity.

Parameter Specification Analytical Method Criticality

Isotopic Enrichment (

)
≥ 99.0 atom % qNMR / HR-MS

Essential to eliminate

background signals in

low-concentration

samples.

Chemical Purity ≥ 98.0% HPLC (UV 260 nm)

Impurities can cause

exchange broadening

or artifact peaks.

Isotopologue

Distribution (M+1) > 99% LC-MS/MS

Ensures no

"scrambling" of the

label to other positions

(e.g., C1', C4').

Water Content
6.0 – 7.0%

(Monohydrate)
Karl Fischer

Stoichiometric

hydration stabilizes

the crystal lattice,

preventing

hygroscopic

degradation.[1]

Synthesis & Enrichment Assurance
The production of site-specific 3'-
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C labeled nucleosides typically employs a chemo-enzymatic transglycosylation strategy rather
than total chemical synthesis.[1] This ensures stereochemical integrity at the anomeric center.
[1]

Synthesis Workflow (Causality of Choice)
Precursor Selection: The process begins with

-D-glucose, which is chemically converted to 2-deoxy-[3-

C]-D-ribose-1-phosphate.[1]

Enzymatic Coupling: Using Nucleoside Phosphorylase (NP), the labeled sugar is coupled

with Adenine.

Why Enzymatic? Chemical coupling often yields a mixture of

and

anomers. Enzymes exclusively yield the biologically relevant

-anomer, removing the need for difficult chromatographic separation.[1]

Crystallization: The product is crystallized from water to form the monohydrate, which is

thermodynamically more stable than the amorphous anhydrous form.[1]

Quality Control Visualization
The following diagram outlines the self-validating workflow used to certify isotopic enrichment.
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Figure 1: Quality Control Workflow ensuring positional integrity and enrichment levels.

Analytical Validation Protocols
To verify the enrichment level of 2'-Deoxyadenosine-3'-13C, researchers should employ the

following self-validating protocols.

Protocol A: Quantitative Mass Spectrometry (LC-HRMS)
Objective: Determine the ratio of labeled (

) to unlabeled (

) species.

Sample Prep: Dissolve 0.1 mg of nucleoside in 1 mL LC-grade water.

Instrument: Q-TOF or Orbitrap Mass Spectrometer.

Method: Direct infusion or C18 reverse-phase LC.

Calculation:

Where

is the intensity of the molecular ion peak.[1]

Success Criteria: The unlabeled peak (

251.10 for anhydrous base) should be <1% of the labeled peak (

252.10).

Protocol B: 1H-13C HSQC NMR
Objective: Confirm the label is exclusively at the 3' position (Positional Purity).

Solvent:

(100%) to minimize solvent suppression artifacts.
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Experiment: 2D

HSQC (Heteronuclear Single Quantum Coherence).

Observation:

Expected: A single strong correlation peak corresponding to the H3'-C3' pair (~4.5 ppm

/ ~73 ppm

).[1]

Failure Mode: Appearance of cross-peaks at C1', C4', or C5' indicates "isotopic

scrambling" during synthesis (common in metabolic harvesting methods, rare in chemo-

enzymatic).[1]

Structural Biology Applications
The 3'-

C label is a strategic choice for probing the sugar pucker, a conformational equilibrium that
defines the helical geometry of DNA (A-form vs. B-form).[1]

The Sugar Pucker Mechanism
The ribose ring exists in dynamic equilibrium between North (

, typical of RNA/A-DNA) and South (

, typical of B-DNA).[1][3]

Unlabeled Analysis: Relying on

J-couplings (

vs

) is often difficult due to spectral overlap in large oligonucleotides.[1]

3'-
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C Advantage: The C3' chemical shift and the

coupling constant are highly sensitive reporters of this equilibrium.[1]

Visualization: Conformational Equilibrium
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Figure 2: The 3'-13C label acts as a sensitive probe for the rapid equilibrium between sugar

pucker states.

Relaxation Dispersion
In drug discovery, small molecules often bind to DNA by "locking" a specific conformation.[1] By

incorporating 2'-Deoxyadenosine-3'-13C into the target DNA sequence, researchers can use

CPMG Relaxation Dispersion experiments to quantify the kinetics of this locking mechanism,

detecting "invisible" excited states populated at only 1-2%.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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